Taurolidine citrate

Description

Properties

CAS No. |

1333382-80-1 |

|---|---|

Molecular Formula |

C13H24N4O11S2 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

RMTOBKFGSODIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Taurolidine Citrate: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine (B130013), a derivative of the amino acid taurine, is a broad-spectrum antimicrobial agent with established anti-inflammatory and antineoplastic properties.[1] When complexed with citrate (B86180), its utility is enhanced, particularly in clinical applications such as catheter lock solutions, where it helps prevent both microbial colonization and thrombosis.[2] This technical guide provides an in-depth overview of the chemical and structural properties of taurolidine citrate, its mechanism of action, and detailed experimental protocols for its analysis.

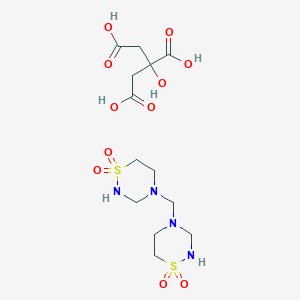

Chemical Structure and Properties

This compound is a salt formed between the basic taurolidine molecule and the acidic citric acid. The chemical name for taurolidine is 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide.[1] The citrate ion not only improves the solubility and stability of taurolidine in aqueous solutions but also contributes anticoagulant properties by chelating calcium ions.

Physicochemical Properties of Taurolidine and this compound

A summary of the key physicochemical properties of taurolidine and its citrate salt is presented in Table 1.

| Property | Taurolidine | This compound | References |

| IUPAC Name | 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide | 4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid | [1] |

| CAS Number | 19388-87-5 | 1333382-80-1 | [1] |

| Molecular Formula | C₇H₁₆N₄O₄S₂ | C₁₃H₂₄N₄O₁₁S₂ | [1] |

| Molecular Weight | 284.35 g/mol | 476.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1] |

| Melting Point | 154-158 °C | No specific data found for the citrate salt. General methods for determining the melting point of pharmaceutical salts are available. | [3] |

| pKa | Not explicitly found for the citrate salt. General methods for pKa determination are available. | Not explicitly found for the citrate salt. General methods for pKa determination are available. | [4] |

Solubility Profile

The solubility of this compound varies significantly across different solvents, as detailed in Table 2.

| Solvent | Solubility | References |

| Water (20 °C) | Sparingly soluble | [1] |

| Chloroform | Practically insoluble | [1] |

| Boiling Acetone | Slightly soluble | [1] |

| Ethanol | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

| Dilute Hydrochloric Acid | Soluble | [1] |

| Dilute Sodium Hydroxide | Soluble | [1] |

| N,N-dimethylformamide (60 °C) | Freely soluble | [1] |

Mechanism of Action

The biological activity of taurolidine is primarily attributed to its hydrolysis in aqueous environments, which leads to the release of active methylol groups and formaldehyde (B43269). These reactive species interact with microbial cell walls, leading to their degradation and the inhibition of microbial adherence.[1]

Antimicrobial and Anti-adherence Mechanism

The antimicrobial action of taurolidine is non-specific, which minimizes the development of microbial resistance. The released formaldehyde chemically reacts with the murein in bacterial cell walls and the amino and hydroxyl groups of endotoxins and exotoxins, leading to their denaturation.[1]

Antineoplastic Activity: Induction of Apoptosis

Taurolidine has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[5][6] This involves the activation of caspases and modulation of the Bcl-2 family of proteins.

Anti-inflammatory and Anti-angiogenic Effects

Taurolidine exhibits anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[1] Its anti-angiogenic effects are linked to the suppression of Vascular Endothelial Growth Factor (VEGF).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and biological evaluation of this compound.

Determination of Physicochemical Properties

1. Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous buffers.

-

Materials:

-

This compound powder

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Mechanical shaker/agitator

-

Constant temperature water bath or incubator (37 ± 1 °C)

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

-

Procedure:

-

Prepare a supersaturated solution of this compound by adding an excess amount of the powder to a known volume of each buffer solution in separate flasks.

-

Place the flasks in a mechanical shaker within a constant temperature bath set at 37 ± 1 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

At each time point, withdraw an aliquot from each flask.

-

Centrifuge the aliquot to pellet the undissolved solid.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution appropriately with the mobile phase.

-

Analyze the concentration of dissolved this compound using a validated HPLC method.

-

Equilibrium solubility is reached when the concentration of the compound does not change significantly between consecutive time points.

-

2. Melting Point Determination

This protocol describes the determination of the melting point of this compound using a capillary melting point apparatus.

-

Materials:

-

This compound powder (dried)

-

Capillary tubes

-

Melting point apparatus

-

-

Procedure:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). The melting range is reported as onset to clear point.

-

Biological Assays

1. Western Blot Analysis of Bcl-2 and Bax Expression

This protocol details the procedure for assessing the effect of this compound on the expression of the apoptotic regulatory proteins Bcl-2 and Bax in cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture cancer cells to ~80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the relative protein expression levels.[7]

-

2. Caspase Activity Assay

This protocol describes a colorimetric assay to measure the activity of caspases (e.g., caspase-3, -8, -9) in cells treated with this compound.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Caspase colorimetric assay kit (containing a specific p-nitroaniline (pNA)-conjugated substrate for the caspase of interest)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound to induce apoptosis.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the caspase substrate to the cell lysates in a new 96-well plate.

-

Incubate the plate at 37 °C for 1-2 hours to allow for cleavage of the substrate by the active caspase.

-

Measure the absorbance of the cleaved pNA at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase activity in the sample.[8]

-

3. Cytokine Level Measurement by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant of immune cells treated with this compound.

-

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound

-

Commercially available ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

Microplate reader

-

-

Procedure:

-

Culture immune cells and pre-treat with various concentrations of this compound.

-

Stimulate the cells with an inflammatory agent like LPS.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with the capture antibody.

-

Adding the cell supernatants and standards to the wells.

-

Adding the biotinylated detection antibody.

-

Adding a streptavidin-enzyme conjugate.

-

Adding a chromogenic substrate.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[9][10][11]

-

Conclusion

This compound is a multifaceted compound with significant potential in various therapeutic areas, stemming from its well-defined antimicrobial, anti-inflammatory, and antineoplastic properties. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing its chemical structure, physicochemical characteristics, and mechanisms of action. The detailed experimental protocols offer a practical framework for the further investigation and development of this promising therapeutic agent.

References

- 1. Taurolidine - Wikipedia [en.wikipedia.org]

- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Taurolidine used for? [synapse.patsnap.com]

- 4. bjcardio.co.uk [bjcardio.co.uk]

- 5. genesandcancer.com [genesandcancer.com]

- 6. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Cytokine Elisa [bdbiosciences.com]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]

Taurolidine Citrate: A Deep Dive into its Apoptotic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine (B130013), a derivative of the amino acid taurine, has garnered significant interest in the scientific community for its multifaceted biological activities, including its potent anti-neoplastic properties.[1][2] Initially developed as a broad-spectrum antimicrobial agent, its ability to induce programmed cell death, or apoptosis, in various cancer cell lines has opened new avenues for its therapeutic application in oncology.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying taurolidine citrate-induced apoptosis, focusing on the core signaling pathways. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key cellular processes.

Core Mechanisms of Taurolidine-Induced Apoptosis

Taurolidine citrate (B86180) triggers apoptosis through a dual-pronged approach, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways.[4] This coordinated induction ensures a robust and efficient dismantling of the cancer cell. The process is largely dependent on the activation of a cascade of cysteine-aspartic proteases known as caspases.[3]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a critical component of taurolidine's apoptotic machinery. It is initiated by intracellular stress signals that converge on the mitochondria.

-

Modulation of the Bcl-2 Family: Taurolidine treatment leads to a significant shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it enhances the expression of the pro-apoptotic protein Bax while concurrently inhibiting the anti-apoptotic protein Bcl-2.[2][5] This alteration of the Bax/Bcl-2 ratio is a pivotal event, as it dictates the permeability of the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP. This permeabilization facilitates the release of cytochrome c from the intermembrane space into the cytosol.[4]

-

Apoptosome Formation and Caspase-9 Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[4]

The Extrinsic (Death Receptor) Pathway

Taurolidine also engages the extrinsic pathway, which is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface.

-

Influence on Death Receptor Signaling: While the direct binding of taurolidine to death receptors has not been fully elucidated, evidence suggests it sensitizes cancer cells to death receptor-mediated apoptosis. Studies have shown synergistic effects when taurolidine is combined with TNF-related apoptosis-inducing ligand (TRAIL), indicating an interplay with the TRAIL receptor signaling pathway. The modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) by taurolidine may also contribute to the activation of this pathway.

-

DISC Formation and Caspase-8 Activation: The engagement of death receptors, such as Fas or TRAIL receptors, leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD). This results in the formation of the Death-Inducing Signaling Complex (DISC), which serves as a platform for the recruitment and auto-activation of pro-caspase-8, the initiator caspase of the extrinsic pathway.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate executioner caspases like caspase-3. Additionally, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it promotes Bax activation and cytochrome c release, thus amplifying the apoptotic signal through the intrinsic pathway.

Data Presentation: Quantitative Analysis of Taurolidine's Efficacy

The pro-apoptotic efficacy of taurolidine has been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| HT29 | Colon Carcinoma | ~250 | 24 | [5] |

| Chang Liver | Liver Cancer | ~250 | 24 | [5] |

| HT1080 | Fibrosarcoma | >250 | 24 | [5] |

| AsPC-1 | Pancreatic Carcinoma | ~1000 | 24 | [5] |

| BxPC-3 | Pancreatic Carcinoma | ~250 | 24 | [5] |

| B16 4A5 | Murine Melanoma | 0-100 (concentration range) | 12, 24 | [2] |

| B16 F10 | Murine Melanoma | 0-100 (concentration range) | 12, 24 | [2] |

| SiHa | Cervical Carcinoma | 204.1 | Not Specified | [4] |

| SK-N-BE(2)-M17 | Neuroblastoma | 100-500 (concentration range) | 12, 24, 48 | |

| SK-N-SH | Neuroblastoma | 100-500 (concentration range) | 12, 24, 48 | [6] |

| PA-1 | Ovarian Teratocarcinoma | 10-35 (range) | 72 | [3] |

| SKOV-3 | Ovarian Cancer | 10-35 (range) | 72 | [3] |

| SCC 4 | Squamous Cell Carcinoma | 0.01%, 0.1%, 0.5% (concentrations) | 2 | [2] |

| SCC 15 | Squamous Cell Carcinoma | 0.01%, 0.1%, 0.5% (concentrations) | 2 | [2] |

| PBMCs | Peripheral Blood Mononuclear Cells | 500 | 2 | |

| PBMCs | Peripheral Blood Mononuclear Cells | 40 | 24 | [7] |

| Granulocytes | Granulocytes | 520 | 2 | [7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.

Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with taurolidine.

Materials:

-

Cancer cell lines (e.g., HT29, Chang Liver, HT1080, AsPC-1, BxPC-3)[5]

-

This compound solution

-

6-well plates

-

Trypsin-EDTA

-

Binding Buffer (e.g., Bender MedSystems)[5]

-

Annexin V-FITC (e.g., BD Biosciences)[5]

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells at a density of 3 × 10^6 cells/well in 6-well plates and incubate for 18-24 hours to achieve a subconfluent monolayer.[5]

-

Treatment: Wash the cells and incubate for an additional 2 hours before adding this compound at desired concentrations (e.g., 100 µM, 250 µM, 1000 µM). A vehicle control (e.g., 5% Povidone) should be included. Incubate for specified time points (e.g., 6 hours and 24 hours).[5]

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be harvested by trypsinization.[5]

-

Staining:

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cells in 195 µl of Binding Buffer.[5]

-

Adjust cell density to approximately 2 × 10^3 cells/µl.[5]

-

Add 5 µl of Annexin V-FITC to the cell suspension, vortex gently, and incubate for 10 minutes at room temperature in the dark.[5]

-

Add PI to the cell suspension just before analysis.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Bcl-2 Family Proteins and Caspases

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer (or other suitable lysis buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-caspase-9)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol (General, to be adapted for specific antibodies):

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.

Cytochrome c Release Assay (via Western Blot of Cellular Fractions)

This method determines the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Treated and untreated cells

-

Digitonin-based cell permeabilization buffer

-

Mitochondria isolation kit (or buffers for differential centrifugation)

-

Western blot materials (as listed above)

-

Primary antibody against cytochrome c

-

Antibodies against mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) loading controls

Protocol (General):

-

Cell Fractionation:

-

Harvest treated and untreated cells.

-

Gently permeabilize the plasma membrane using a low concentration of digitonin, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytosolic and mitochondrial fractions as described in the previous protocol.

-

Probe the membrane with an antibody against cytochrome c.

-

To ensure proper fractionation, also probe for a mitochondrial marker (which should be present only in the mitochondrial fraction) and a cytosolic marker (which should be present only in the cytosolic fraction). An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates its release from the mitochondria.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key apoptotic signaling pathways induced by this compound and a general experimental workflow.

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

Caption: General workflow for studying taurolidine-induced apoptosis.

Conclusion

This compound demonstrates significant promise as an anti-neoplastic agent due to its ability to effectively induce apoptosis in cancer cells through the coordinated activation of both the intrinsic and extrinsic signaling pathways. Its mechanism of action, characterized by the modulation of the Bax/Bcl-2 ratio, release of mitochondrial cytochrome c, and activation of a cascade of caspases, provides a solid rationale for its further investigation in preclinical and clinical settings. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of this compound and to further unravel the intricacies of its apoptotic signaling network. Further research is warranted to fully elucidate the direct interactions of taurolidine with components of the extrinsic pathway and to expand the library of quantitative data across a broader spectrum of cancer types.

References

- 1. Therapeutic Potential of RTA 404 in Human Brain Malignant Glioma Cell Lines via Cell Cycle Arrest via p21/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [In vitro effect of taurolidine on squamous cell carcinoma in the oral cavity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taurolidine, a Sulfonic Amino Acid Derivative, Induces Apoptosis and Cytotoxicity against Cervical Cell Carcinoma an In Silico and in Vitro Approach | International Research Journal of Multidisciplinary Technovation [asianrepo.org]

- 5. Taurolidine induces apoptosis of murine melanoma cells in vitro and in vivo by modulation of the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the anti-biofilm mechanism of Taurolidine citrate

An In-depth Technical Guide on the Anti-Biofilm Mechanism of Taurolidine (B130013) Citrate (B86180)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm formation by pathogenic microorganisms presents a significant challenge in clinical settings, leading to persistent infections and increased resistance to conventional antimicrobial agents. Taurolidine, a derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial and anti-biofilm properties. When combined with citrate, its efficacy is enhanced, making Taurolidine citrate a promising agent for the prevention and treatment of biofilm-associated infections, particularly in the context of medical devices. This technical guide provides a comprehensive overview of the core anti-biofilm mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Core Anti-Biofilm Mechanisms of this compound

This compound exerts its anti-biofilm effects through a multi-pronged approach that targets both the microbial cells and the biofilm matrix. The primary mechanisms include direct microbicidal action, inhibition of bacterial adhesion, and disruption of the biofilm structure.

1.1. Microbicidal Action:

The fundamental antimicrobial activity of Taurolidine stems from its chemical structure. In an aqueous environment, Taurolidine hydrolyzes to release reactive N-methylol (hydroxymethyl) groups.[1][2][3] These highly reactive moieties interact with and cause irreversible damage to the microbial cell envelope.[2][4][5]

-

Cell Wall Disruption: The methylol groups covalently bind to the primary amino groups of peptidoglycan in bacterial cell walls, leading to structural disintegration and subsequent cell lysis.[2] This mechanism is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[6][7][8]

-

Fungal Cell Wall Interaction: A similar interaction occurs with components of fungal cell walls, contributing to its fungicidal activity.[4][7]

The citrate component of the formulation contributes to the antimicrobial effect by chelating divalent cations like magnesium and calcium.[9] These ions are crucial for maintaining the integrity of the bacterial cell membrane. Their chelation by citrate disrupts the membrane, enhancing the overall microbicidal action.[9]

1.2. Inhibition of Bacterial Adhesion:

The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. Taurolidine has been shown to effectively inhibit this crucial stage.

-

Interaction with Adhesins: Taurolidine can interact with bacterial surface structures responsible for adhesion, such as fimbriae and flagella, thereby preventing the initial attachment of bacteria to surfaces like catheters and host epithelial cells.[1][3] Studies have shown that Taurolidine has a high affinity for the fimbrial proteins of E. coli, potentially competing with natural substrates and blocking adhesion.[10][11][12]

1.3. Biofilm Disruption and Eradication:

Beyond preventing initial attachment, this compound is also effective against established biofilms.

-

Matrix Degradation: While the direct enzymatic degradation of the extracellular polymeric substance (EPS) matrix by Taurolidine is not its primary mechanism, the disruption of the embedded microbial cells contributes to the overall breakdown of the biofilm structure. The combination with citrate can further destabilize the biofilm matrix by sequestering essential cations.

-

Neutralization of Virulence Factors: Taurolidine has been shown to neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins.[1][3][13] This action reduces the inflammatory response and tissue damage associated with biofilm infections. Furthermore, studies on Pseudomonas aeruginosa have indicated that Taurolidine, in combination with EDTA, can affect the pathogen's secretory activity, including the production of autoinducers and other virulence factors, suggesting an indirect impact on quorum sensing pathways that regulate biofilm maintenance.[14][15][16]

Quantitative Data on Anti-Biofilm Efficacy

The effectiveness of this compound against various microbial biofilms has been quantified in several studies. The following tables summarize key findings.

Table 1: Eradication of Biofilms by Taurolidine-Citrate Solution

| Microorganism | Initial Biofilm Count (CFU/cm²) | Treatment | Log Reduction | Reference |

| Staphylococcus aureus | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 6.0 | [17] |

| Enterococcus faecalis | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 4.6 | [17] |

| Staphylococcus epidermidis | 10⁶ - 10⁸ | Taurolidine-citrate (24h) | 4.8 | [17] |

| Pseudomonas aeruginosa | >10⁵ | 2% Taurolidine | >5 | [18] |

| Candida albicans | >10⁵ | 2% Taurolidine | >5 | [18] |

Table 2: Inhibition of Planktonic Microbial Growth by Taurolidine-Citrate

| Microorganism | Treatment Concentration | Percent Reduction (24h) | Reference |

| Staphylococcus aureus | 675 mg/L | >99% | [17] |

| Staphylococcus epidermidis | 675 mg/L | >99% | [17] |

| Pseudomonas aeruginosa | 675 mg/L | >99% | [17] |

| Enterococcus faecalis | 675 mg/L | >99% | [17] |

| Candida albicans | 13,500 mg/L | Cidal | [17] |

Table 3: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Taurolidine against Periodontitis-Associated Bacteria

| Bacterial Species/Mixture | MIC (mg/ml) | MBC (mg/ml) | Reference |

| Single Species (e.g., P. gingivalis) | 0.31 | 0.64 | [19] |

| 12-Species Mixture | 2.5 | 2.5 | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-biofilm properties of this compound.

3.1. Biofilm Formation and Eradication Assay (Modified Robbins Device)

This protocol is designed to evaluate the efficacy of an antimicrobial agent in eradicating an established biofilm.

-

Biofilm Cultivation:

-

Silicone discs are placed in a Modified Robbins Device.

-

The device is inoculated with a microbial suspension (e.g., S. aureus, P. aeruginosa) at a concentration of approximately 10⁵ CFU/ml in a suitable growth medium supplemented with serum (e.g., 6% serum) to simulate in vivo conditions.

-

The medium is continuously circulated through the device for a set period (e.g., 24-48 hours) to allow for mature biofilm formation on the discs.

-

-

Treatment:

-

The biofilm-coated discs are aseptically removed from the device and rinsed with sterile saline to remove non-adherent cells.

-

The discs are then immersed in the Taurolidine-citrate test solution or a control solution (e.g., heparinized saline) for a specified contact time (e.g., 24 hours).

-

-

Quantification of Viable Cells:

-

Following treatment, the discs are rinsed again to remove the treatment solution.

-

The discs are placed in a sterile tube containing a known volume of sterile saline and sonicated to dislodge the biofilm bacteria.

-

The resulting suspension is serially diluted and plated on appropriate agar (B569324) plates.

-

The plates are incubated, and the colony-forming units (CFU) are counted to determine the number of viable bacteria remaining in the biofilm.

-

Log reduction is calculated by comparing the CFU counts from the treated discs to the control discs.

-

3.2. Microtiter Plate Biofilm Inhibition and Eradication Assay

This high-throughput method is suitable for screening the anti-biofilm activity of compounds.

-

Biofilm Inhibition Assay:

-

A 96-well microtiter plate is filled with a microbial suspension in a growth medium.

-

Serial dilutions of this compound are added to the wells.

-

The plate is incubated for a period sufficient for biofilm formation (e.g., 24 hours).

-

After incubation, the planktonic cells are gently removed, and the wells are washed with sterile saline.

-

The remaining biofilm is quantified using either crystal violet staining (for biomass) or a metabolic dye like 2,3,5-triphenyl tetrazolium chloride (TTC) (for cell viability).

-

-

Biofilm Eradication Assay:

-

Biofilms are allowed to form in a 96-well plate as described above.

-

After biofilm formation, the planktonic cells are removed, and the wells are washed.

-

Serial dilutions of this compound are then added to the established biofilms.

-

The plate is incubated for a further period (e.g., 24 hours).

-

The wells are then washed, and the remaining biofilm is quantified as described for the inhibition assay.

-

Visualizations

Diagram 1: Proposed Anti-Biofilm Mechanism of this compound

Caption: Proposed multi-modal anti-biofilm mechanism of this compound.

Diagram 2: Experimental Workflow for Biofilm Eradication Assay

Caption: Workflow for assessing biofilm eradication using a modified Robbins device.

Diagram 3: Logical Relationship of Taurolidine's Action on Biofilm Formation

Caption: Logical flow of Taurolidine's impact on biofilm prevention and eradication.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 3. Taurolidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Anti-biofilm Activity as a Health Issue [frontiersin.org]

- 6. Taurolidine Acts on Bacterial Virulence Factors and Does Not Induce Resistance in Periodontitis-Associated Bacteria—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taurolock.tauropharm.com [taurolock.tauropharm.com]

- 8. taurolock.tauropharm.com [taurolock.tauropharm.com]

- 9. The best solution down the line: an observational study on taurolidine- versus citrate-based lock solutions for central venous catheters in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taurolidine antiadhesive properties on interaction with E. coli; its transformation in biological environment and interaction with bacteria cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurolidine Antiadhesive Properties on Interaction with E. coli; Its Transformation in Biological Environment and Interaction with Bacteria Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro-Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EDTA and Taurolidine Affect Pseudomonas aeruginosa Virulence In Vitro—Impairment of Secretory Profile and Biofilm Production onto Peritoneal Dialysis Catheters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of a Novel Catheter Lock Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In-vitro activity of taurolidine on single species and a multispecies population associated with periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Purification, and Formulation of Taurolidine with Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for taurolidine (B130013), with a particular focus on its formulation with citrate (B86180) for clinical applications. The information presented is collated from established patents and scientific literature, offering detailed protocols and quantitative data to support research and development in this field.

Introduction to Taurolidine and its Citrate Formulation

Taurolidine is a broad-spectrum antimicrobial agent derived from the amino acid taurine (B1682933).[1] It has demonstrated efficacy against a wide range of bacteria and fungi and is noted for its ability to neutralize endotoxins and prevent biofilm formation.[1][2] A significant application of taurolidine is in catheter lock solutions to prevent catheter-related bloodstream infections (CRBSIs).[1]

The term "taurolidine citrate" in a clinical and pharmaceutical context primarily refers to a formulation, specifically a catheter lock solution, that contains taurolidine in combination with citric acid and/or sodium citrate. This combination is not typically a distinct synthesized salt but a solution where citrate acts as an anticoagulant and a pH buffer, enhancing the stability and antimicrobial effectiveness of taurolidine.[3][4]

Synthesis of Taurolidine

The synthesis of taurolidine is a multi-step process that has been refined to improve yield and purity while minimizing impurities. The most common and well-documented pathway involves the condensation of taurinamide with formaldehyde (B43269). While various organic acid salts of taurinamide can be used, the succinate (B1194679) salt is frequently cited in detailed synthetic protocols.[5][6]

Synthesis Workflow

The overall synthesis can be visualized as a multi-stage process, starting from the protection of taurine to the final condensation reaction to form taurolidine.

Experimental Protocols

The following protocols are based on detailed descriptions found in the patent literature.[5][6][7][8]

Step 1: Synthesis of Taurinamide Succinate from N-Cbz-Taurinamide

-

Hydrogenation: A suspension of 100 g of N-Cbz-Taurinamide in 1000 ml of methanol (B129727) is prepared. To this, 1.0 g of 10% Palladium on carbon (Pd/C) is added.[5][6]

-

The mixture is subjected to hydrogenation at a pressure of 45-50 psi until the reaction is complete.[5][6]

-

Salt Formation: Upon completion, the catalyst is filtered off. Succinic acid (1.0 equivalent) is added to the filtrate.[5][6]

-

The solvent is then distilled off under vacuum to yield Taurinamide Succinate as a white solid.[5][6]

Step 2: Synthesis of Taurolidine from Taurinamide Succinate

-

Reaction Setup: 100 g of Taurinamide succinate is dissolved in water.[5][9]

-

pH Adjustment: A saturated sodium bicarbonate solution is added to adjust the pH of the solution to a range of 7-8.[5][9]

-

Condensation: 50 ml of formaldehyde is added to the solution.[5][9]

-

The reaction mixture is stirred for 4 hours at room temperature.[5][9]

-

Isolation: The resulting solid precipitate (crude taurolidine) is collected by filtration and washed with water.[5][9]

Quantitative Data for Taurolidine Synthesis

| Step | Product | Starting Material | Yield | Purity (Initial) | Reference |

| 1 | Taurinamide Succinate | N-Cbz-Taurinamide | ~90% | - | [5][6] |

| 2 | Taurolidine (Crude) | Taurinamide Succinate | ~70% | ~98% | [5][9] |

Purification of Taurolidine

The purification of taurolidine is critical to remove unreacted starting materials and by-products. Recrystallization using a solvent/anti-solvent system is a commonly employed and effective method. It is important to note that taurolidine can decompose during recrystallization in alcoholic solvents and water.[6][7]

Purification Workflow

The purification process involves dissolving the crude product in a suitable solvent and then inducing precipitation with an anti-solvent to obtain a highly pure product.

Experimental Protocol for Purification

-

Dissolution: 100 g of crude taurolidine is dissolved in 400 ml of dimethyl sulfoxide (B87167) (DMSO). A clear solution is obtained, and a precipitate may begin to form immediately.[5][6]

-

Precipitation: To this solution, 1000 ml of toluene (as an anti-solvent) is added to maximize the precipitation of the purified taurolidine.[5][6]

-

Isolation: The solid is collected by filtration, washed with toluene, and then dried to yield a white solid of highly pure taurolidine.[5][6]

Quantitative Data for Taurolidine Purification

| Method | Solvent | Anti-solvent | Yield | Purity (Final) | Reference |

| Crystallization | DMSO | Toluene | 70% | >99.5% (by HPLC) | [5][6] |

| Crystallization (no anti-solvent) | DMSO | - | 40% | >99.5% | [5] |

| Crystallization | DMAc | Toluene | 70% | - | [6] |

Formulation of Taurolidine with Citrate

As previously mentioned, "this compound" is a formulation. The addition of citric acid and a citrate salt (like sodium citrate) to a taurolidine solution serves multiple purposes: it acts as an anticoagulant, helps maintain an acidic pH which enhances taurolidine's stability and biocidal activity, and the citrate itself has some antiseptic properties.[3]

Preparation of a Taurolidine-Citrate Catheter Lock Solution

A typical formulation for a catheter lock solution involves dissolving taurolidine, citric acid, and sodium citrate in water for injection. The pH is a critical parameter and is generally adjusted to be in the range of 5.2 to 6.5.[3] Some formulations may also include heparin.[10][11]

Mechanism of Action and Degradation Pathway

Taurolidine's antimicrobial activity is not due to the parent molecule itself but rather to its degradation products. In an aqueous environment, taurolidine hydrolyzes to release reactive N-methylol (hydroxymethyl) groups. These groups are highly reactive and are responsible for the antimicrobial and anti-endotoxin effects.[2][12]

Analytical Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of taurolidine and for identifying and quantifying impurities. Due to taurolidine's instability in aqueous mobile phases, specific HPLC methods have been developed.[13][14]

-

HPLC with Charged Aerosol Detection (CAD): This method is particularly useful for detecting impurities that lack a UV chromophore.[13]

-

Reverse-Phase HPLC: Can be used with a mobile phase of acetonitrile (B52724) and water, but care must be taken to control for the hydrolysis of taurolidine.[15] Some methods utilize a 100% acetonitrile mobile phase to prevent hydrolysis.[13][14]

Common impurities that may be present in the final product include unreacted starting materials and degradation products such as taurine and taurultam.[16][17]

Conclusion

The synthesis and purification of taurolidine have been optimized to produce a high-purity active pharmaceutical ingredient. The formulation of taurolidine with citrate is a key aspect of its clinical application, particularly in catheter lock solutions, where the citrate component contributes to the overall efficacy and stability of the product. This guide provides a foundational understanding of the key chemical processes and analytical considerations for researchers and professionals working with taurolidine.

References

- 1. Taurolidine - Wikipedia [en.wikipedia.org]

- 2. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TauroLock™ – about the product [taurolock.tauropharm.com]

- 4. Randomized controlled trial of this compound versus heparin as catheter lock solution in paediatric patients with haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2012070066A1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 7. EP2643308B1 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Taurolidine synthesis - chemicalbook [chemicalbook.com]

- 10. transcutan.com [transcutan.com]

- 11. drugs.com [drugs.com]

- 12. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 13. sielc.com [sielc.com]

- 14. HPLC Determination of Taurolidine on Primesep Columns | SIELC Technologies [sielc.com]

- 15. KR102597536B1 - Method for Quantitative Analysis of Taurolidine by Using HPLC - Google Patents [patents.google.com]

- 16. US11738120B1 - Synthesis of taurolidine, purity profiles and polymorphs - Google Patents [patents.google.com]

- 17. Synthesis of taurolidine, purity profiles and polymorphs | TREA [trea.com]

The Anti-inflammatory Properties of Taurolidine Citrate at a Molecular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine, a derivative of the amino acid taurine, has long been utilized for its antimicrobial properties. However, a growing body of evidence has illuminated its potent anti-inflammatory and anti-neoplastic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of Taurolidine, with a particular focus on Taurolidine Citrate (B86180) formulations. We will delve into its impact on key signaling pathways, cytokine modulation, and the induction of apoptosis in inflammatory cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.

Molecular Mechanisms of Action

Taurolidine exerts its anti-inflammatory effects through a multi-faceted approach at the molecular level. The primary mechanisms include the modulation of pro-inflammatory cytokine production, interference with key inflammatory signaling cascades like NF-κB and STAT3, and the induction of apoptosis in activated immune and malignant cells.

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines. Taurolidine has been demonstrated to significantly inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1] The primary mechanism of Taurolidine's action is believed to be through the release of active methylol groups, which can interact with and neutralize inflammatory mediators.

Clinical studies utilizing Taurolidine-citrate-heparin lock solutions in hemodialysis patients have provided quantitative evidence of this inhibitory effect. After a three-month treatment period, a significant reduction in the serum levels of high-sensitivity C-reactive protein (hs-CRP) and IL-6 was observed.[2][3] Furthermore, a decrease in the mRNA expression levels of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) was also noted, indicating that Taurolidine's inhibitory action occurs at the level of gene transcription.[2][3] One study reported that Taurolidine regulated the NF-κB signaling pathway by inhibiting the separation of NF-κB and IκBα, thereby reducing the expression of inflammatory factors.[4]

Modulation of Inflammatory Signaling Pathways

a) The NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct, conclusive evidence for Taurolidine's interaction with the NF-κB pathway is still emerging, some studies suggest that it may inhibit the dissociation of the NF-κB/IκBα complex, thereby preventing NF-κB activation.[4]

b) The STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade involved in inflammation and cancer. Research has shown that Taurolidine can induce the expression of the Gene Associated with Retinoid-Interferon-Induced Mortality-19 (GRIM-19).[5][6] Increased GRIM-19 expression leads to the deactivation of the STAT3 signaling pathway, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[5][6]

Induction of Apoptosis

A key anti-inflammatory strategy of Taurolidine is its ability to induce programmed cell death, or apoptosis, in activated immune cells and cancer cells.[1] This eliminates the source of inflammatory mediators and helps to resolve inflammation. Taurolidine initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

This is achieved by modulating the expression of the Bcl-2 family of proteins. Taurolidine treatment has been shown to increase the expression of the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Quantitative Data on Cytokine Inhibition

The following table summarizes the quantitative data on the inhibition of inflammatory markers by Taurolidine citrate from a clinical study in hemodialysis patients.

| Inflammatory Marker | Type of Measurement | Percentage Reduction | Statistical Significance (p-value) | Reference |

| hs-CRP | Serum Level | 18.1% (median) | < 0.01 | [2][3] |

| IL-6 | Serum Level | 25.2% (median) | < 0.01 | [2][3] |

| TNF-α | mRNA Expression in PBMCs | 20% (median) | < 0.05 | [2][3] |

| IL-6 | mRNA Expression in PBMCs | 19.7% (median) | = 0.01 | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

Measurement of Cytokine Inhibition by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants following treatment with this compound.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Commercial ELISA kits for the specific cytokines of interest

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production. Include appropriate controls (untreated cells, cells treated with LPS alone, cells treated with this compound alone).

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Western Blot Analysis of NF-κB Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

Cell line of interest (e.g., macrophages, cancer cells)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α) for the desired time. Lyse the cells to extract total protein or perform subcellular fractionation to obtain cytoplasmic and nuclear extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, lamin B1 for nuclear extracts).

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

-

Cells to be tested

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Caption: Taurolidine-induced apoptosis via the intrinsic pathway.

Caption: Experimental workflow for measuring cytokine inhibition by ELISA.

Conclusion

This compound exhibits significant anti-inflammatory properties at the molecular level through a combination of mechanisms. Its ability to suppress the production of key pro-inflammatory cytokines, modulate critical inflammatory signaling pathways such as NF-κB and STAT3, and induce apoptosis in inflammatory cells underscores its therapeutic potential. The quantitative data from clinical studies further support its efficacy in reducing systemic inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the anti-inflammatory actions of this compound. Future research should focus on elucidating the precise molecular targets of Taurolidine within these signaling pathways and exploring its therapeutic applications in a broader range of inflammatory conditions. The role of the citrate component, while primarily for anticoagulation and pH buffering in lock solutions, may warrant further investigation for any potential synergistic anti-inflammatory effects.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tunneled catheters with taurolidine-citrate-heparin lock solution significantly improve the inflammatory profile of hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Journey of Taurolidine: From Antiseptic to a Novel Antineoplastic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Taurolidine (B130013), a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine, has a rich and evolving history. First synthesized in 1972, it was initially utilized for its antibacterial and anti-inflammatory properties, particularly in the prevention of catheter-related infections and peritonitis.[1][2] However, in the late 1990s, a paradigm shift occurred as researchers began to uncover its potent antineoplastic activities, sparking a new wave of investigation into its potential as a cancer therapeutic.[3][4] This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of Taurolidine as an antineoplastic agent, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

From Microbial Defense to Cancer Offense: A Historical Perspective

The story of Taurolidine's repurposing from an antimicrobial to an anticancer agent is a compelling example of serendipitous discovery in drug development. Its initial application centered on its ability to neutralize bacterial endotoxins and prevent microbial adherence.[5] The journey into oncology was prompted by observations of its multifaceted biological activities, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response.[4][6] Early clinical investigations have shown promise in treating various malignancies, including gastrointestinal cancers and central nervous system tumors.[1]

Quantitative Insights into Antineoplastic Activity

The efficacy of Taurolidine as an antineoplastic agent has been quantified across a range of preclinical studies. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Cytotoxicity of Taurolidine (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| PA-1 | Ovarian Cancer | 9.6 - 34.2 | 72 hours | [6] |

| SKOV-3 | Ovarian Cancer | 9.6 - 34.2 | 72 hours | [6] |

| HT29 | Colon Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |

| Chang Liver | Liver Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |

| HT1080 | Fibrosarcoma | >1000 (at 6h), ~100 (at 24h) | 6 and 24 hours | [7] |

| AsPC-1 | Pancreatic Cancer | >1000 (at 6h), ~1000 (at 24h) | 6 and 24 hours | [7] |

| BxPC-3 | Pancreatic Cancer | >1000 (at 6h), ~250 (at 24h) | 6 and 24 hours | [7] |

| SK-N-BE(2)-M17 | Neuroblastoma | 126 (at 24h), 51 (at 48h) | 24 and 48 hours | [8] |

| SK-N-SH | Neuroblastoma | 353 (at 24h), 274 (at 48h) | 24 and 48 hours | [8] |

Table 2: In Vivo Antitumor Efficacy of Taurolidine

| Cancer Model | Animal Model | Taurolidine Dose and Administration | Tumor Growth Inhibition | Reference |

| Rat metastatic colorectal tumor (DHD/K12/TRb) | BD IX rats | 100 mg/kg, intraperitoneal | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control) | [1] |

| Murine melanoma (B16 4A5) | C57BL/6 mice | 15 mg/mouse, intraperitoneal | Significantly inhibited primary and metastatic tumor growth | [9] |

| Human ovarian tumor xenografts | Nude mice | 20 mg/injection, intraperitoneal | Significantly inhibited tumor formation and growth | [6] |

| Disseminated malignant melanoma (B78-D14) | C57BL/6 mice | 1%, 2%, or 3% solution, intraperitoneal or intravenous | Dose-dependent inhibition of total tumor growth | [3] |

| Intraperitoneal osteosarcoma (K7M2) | BALB/c mice | 400 mg/kg (1%) and 800 mg/kg (2%), intraperitoneal | Significantly lower tumor weight compared to control | [6] |

Core Mechanisms of Antineoplastic Action

Taurolidine exerts its anticancer effects through a variety of interconnected mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the inhibition of tumor-supportive processes like angiogenesis.

Induction of Apoptosis

Taurolidine is a potent inducer of apoptosis in cancer cells, acting through both intrinsic (mitochondrial) and extrinsic pathways.[4][6]

The following diagram illustrates the key signaling events involved in Taurolidine-induced apoptosis.

Caption: Taurolidine-induced apoptosis signaling pathways.

a) Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a standard method to detect early and late apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of Taurolidine (e.g., 100, 250, 500 µM) for a specified time (e.g., 12, 24, 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

b) Western Blot for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

-

Principle: Caspases are synthesized as inactive pro-enzymes (pro-caspases) that are proteolytically cleaved to form active enzymes during apoptosis. Western blotting can be used to detect the decrease of the pro-caspase form and the appearance of the cleaved, active fragments.

-

Protocol:

-

Protein Extraction: Following treatment with Taurolidine, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific caspases (e.g., caspase-3, -8, -9) and their cleaved forms overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Taurolidine has been shown to inhibit angiogenesis, in part by reducing the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10][11]

The following diagram illustrates how Taurolidine can interfere with the process of angiogenesis.

Caption: Taurolidine's inhibitory effect on angiogenesis.

a) Endothelial Cell Tube Formation Assay

This is a widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures.

-

Principle: When cultured on a basement membrane matrix, such as Matrigel, endothelial cells will form a network of tube-like structures. The extent of tube formation can be quantified to assess pro- or anti-angiogenic activity.

-

Protocol:

-

Coating Plates: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with different concentrations of Taurolidine.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube networks using a microscope. The degree of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.

-

Modulation of Inflammatory Cytokines

Taurolidine has been shown to downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which can contribute to the tumor microenvironment.[12]

Clinical Development and Future Directions

While preclinical data are promising, the clinical development of Taurolidine as a standalone antineoplastic agent is still in its relatively early stages.[4][6] Several phase I and II clinical trials have been conducted, primarily in patients with advanced cancers such as gliomas and gastrointestinal malignancies.[10][13] These studies have generally demonstrated a good safety profile for Taurolidine.[6][11] However, larger, randomized controlled trials are needed to definitively establish its efficacy.[4][6]

The future of Taurolidine in oncology may lie in its use as part of combination therapies. Its unique mechanisms of action, including its anti-inflammatory and immune-modulatory properties, could complement traditional chemotherapy and immunotherapy.[8]

Conclusion

Taurolidine's journey from a humble antiseptic to a promising antineoplastic agent underscores the importance of continued research and the potential for repurposing existing drugs. Its multifaceted mechanisms of action, targeting both the cancer cells directly and the tumor microenvironment, make it a compelling candidate for further investigation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this remarkable molecule.

References

- 1. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. The tumor suppressive reagent taurolidine inhibits growth of malignant melanoma--a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of taurolidine on brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Exploring the effects of taurolidine on tumor weight and microvessel density in a murine model of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 8. kumc.edu [kumc.edu]

- 9. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Taurolidine--a new drug with anti-tumor and anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of glioblastoma with intravenous taurolidine. First clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurolidine Versus Taurultam: A Technical Guide to Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine (B130013) (TRD), a taurine-derived antimicrobial agent, has demonstrated significant, selective antineoplastic activity across a wide range of malignancies. In aqueous solutions and in vivo, taurolidine is hydrolyzed into its primary metabolite, taurultam (B145894) (TAU), and formaldehyde-releasing intermediates. A critical question for drug development and mechanistic understanding is the comparative anticancer activity of the parent compound versus its main metabolite. This technical guide synthesizes the available preclinical data, clarifying that while taurultam possesses intrinsic anticancer properties, taurolidine is demonstrably the more potent agent. The superior activity of taurolidine is likely attributable to the synergistic action of its metabolites and reactive methylol groups released during its decomposition, which are not generated by taurultam alone. This guide provides a comparative analysis of their cytotoxicity, details common experimental protocols, and illustrates the key signaling pathways involved in taurolidine-induced cell death.

Metabolic Pathway: From Taurolidine to Taurultam

Taurolidine's biological activity is intrinsically linked to its chemical instability in aqueous environments. It undergoes hydrolysis, breaking its dimeric structure to form taurultam and, critically, N-methylol intermediates which subsequently release formaldehyde. This process is central to its mechanism of action.[1][2][3]

Caption: Metabolic degradation of Taurolidine in an aqueous solution.

Comparative Cytotoxicity: In Vitro Data

Quantitative analysis from in vitro studies consistently demonstrates that taurolidine exhibits significantly greater cytotoxicity against cancer cell lines than taurultam. While taurultam is not inert and does show anticancer effects, it requires substantially higher concentrations to achieve a similar reduction in cell viability.[4] The primary antineoplastic driver appears to be taurolidine itself, through the combined action of its breakdown products.

Table 1: Comparative Efficacy of Taurolidine vs. Taurultam in Cancer Cell Lines

| Compound | Cancer Type(s) | Effective Concentration Range (IC50) | Key Findings & Reference |

| Taurolidine (TRD) | Ovarian, Neuroblastoma, Colon, Pancreatic, Fibrosarcoma | 10 - 275 µM | Consistently induces apoptosis and necrosis at clinically achievable concentrations.[5][6] |

| Taurultam (TAU) | Colon, Pancreatic | > 200 µM (for initial response) | Demonstrates cytotoxic and anti-proliferative effects, but is significantly less potent than Taurolidine.[4] |

Note: IC50 values for Taurolidine can vary significantly based on the cell line and incubation time. Taurultam's effects are noted as "noticeably lower" than Taurolidine's across multiple cell lines.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Methodology Details:

-

Cell Seeding: Cancer cells (e.g., HT-29 colon cancer, AsPC-1 pancreatic cancer) are seeded at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubated for 24 hours.

-

Treatment: The culture medium is removed and replaced with fresh medium containing increasing concentrations of taurolidine or taurultam. Control wells receive medium with the vehicle only. The plates are incubated for a defined period (e.g., 24 or 48 hours).

-

MTT Incubation: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization & Readout: The medium is removed, and 150-200 µL of a solvent (e.g., dimethyl sulfoxide, DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated gently, and the absorbance is measured on a microplate reader at approximately 570 nm.

-

Data Analysis: The absorbance of treated wells is compared to the control wells to calculate the percentage of cell viability. The IC50 value—the concentration of the drug that inhibits 50% of cell growth—is determined from the resulting dose-response curve.

Signaling Pathways in Taurolidine-Induced Cell Death

Taurolidine's potent anticancer activity stems from its ability to induce programmed cell death (apoptosis) through multiple mechanisms.[7][8] It simultaneously activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases. Taurultam has also been shown to induce apoptosis and necrosis, though less effectively.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Refubium - Pro-apoptotische Therapie von Hirntumoren mit Taurolidin experimentelle und klinische Untersuchungen [refubium.fu-berlin.de]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]